molecular formula C13H14ClNO3 B2640154 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride CAS No. 1043503-54-3

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride

Cat. No.: B2640154
CAS No.: 1043503-54-3
M. Wt: 267.71
InChI Key: YLLMBCBSAPVUTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride typically involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline with propanoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols or amines .

Scientific Research Applications

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8;/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMBCBSAPVUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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